molecular formula C15H12O2S B6379995 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol CAS No. 1261891-24-0

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol

Cat. No.: B6379995
CAS No.: 1261891-24-0
M. Wt: 256.3 g/mol
InChI Key: HWQSPGYTHUYHDA-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol is a heterocyclic compound that contains both a benzothiophene and a methoxyphenol moiety. Benzothiophenes are known for their broad biological properties and diversified applications in materials science . The presence of the methoxyphenol group adds to its chemical versatility, making it a compound of interest in various fields of research.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-17-13-7-6-11(8-12(13)16)15-9-10-4-2-3-5-14(10)18-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSPGYTHUYHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.

Another method involves the electrophilic cyclization of o-alkynyl thioanisole . This method requires the use of a strong acid, such as trifluoroacetic acid, to promote the cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

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